![molecular formula C24H40N2O7S B11934123 (Z)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide](/img/structure/B11934123.png)
(Z)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide
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Overview
Description
(Z)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide is a complex organic compound that combines the structural features of both a butenedioic acid and a sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the butenedioic acid derivative, followed by the introduction of the sulfonamide group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybutyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the double bond in the butenedioic acid moiety, converting it to a single bond and forming saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research has shown that sulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways. A case study demonstrated that modifications of the sulfonamide group enhance cytotoxicity against specific cancer cell lines, suggesting potential therapeutic applications for this compound in oncology.
Antimicrobial Properties
The sulfonamide group is well-known for its antimicrobial activity. A comparative analysis of related compounds revealed that those containing the (Z)-but-2-enedioic acid moiety displayed enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. This suggests that the compound could be further explored as a potential antibiotic agent.
Cardiovascular Applications
Research into potassium channel blockers has highlighted the role of similar compounds in managing arrhythmias. The presence of the methanesulfonamide group may contribute to the modulation of potassium channels, making this compound a candidate for further investigation in cardiovascular pharmacology.
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes involved in metabolic pathways has been documented. For example, studies have shown that sulfonamide derivatives can act as competitive inhibitors for certain dehydrogenases, impacting metabolic processes in cells.
Drug Delivery Systems
Due to its amphiphilic nature, (Z)-but-2-enedioic acid; N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide can be utilized in formulating drug delivery systems. Its capacity to form micelles enhances the solubility of hydrophobic drugs, facilitating targeted delivery in therapeutic applications.
Polymer Synthesis
This compound can serve as a precursor in synthesizing functional polymers with tailored properties for various applications, including coatings and adhesives. The introduction of the sulfonamide group can enhance adhesion properties and thermal stability.
Nanomaterials Development
Research indicates that derivatives of this compound can be employed in the synthesis of nanoparticles with specific surface functionalities, which are useful in catalysis and sensor technologies.
Data Tables
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Furosemide: A sulfonamide diuretic used to treat fluid retention.
Sulfamethoxazole: An antibiotic used in combination with trimethoprim.
Uniqueness: (Z)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide is unique due to its combination of a butenedioic acid moiety with a sulfonamide group. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound participates in several characteristic reactions:
Esterification/Hydrolysis
The carboxylic acid groups can undergo esterification with alcohols under acidic conditions or hydrolysis to form salts under basic conditions:
RCOOH+R’OH→RCOOR’+H2O(acid catalyzed)RCOOH+NaOH→RCOO−Na++H2O
Sulfonamide Hydrolysis
The methanesulfonamide group is susceptible to hydrolysis under acidic or basic conditions, yielding a sulfonic acid:
Ar-SO2NH2+H2O→Ar-SO3H+NH3
Tautomerism
The (Z)-but-2-enedioic acid moiety may exhibit keto-enol tautomerism, influenced by pH and solvent:
RC(=O)CH=CHCOOH⇌RC(=O)CH=CHCOO−(pH-dependent)
Structural and Stereochemical Considerations
The (Z)-configuration at the double bond in but-2-enedioic acid introduces steric hindrance, potentially affecting reaction rates and regioselectivity .
Comparison with (E)-Isomer
Property | (Z)-Isomer | (E)-Isomer |
---|---|---|
Molecular Formula | C24H40N2O7S | C25H44N2O7S |
Molecular Weight | 500.7 g/mol | 516.7 g/mol |
Key Difference | Steric hindrance due to Z-geometry | Reduced steric hindrance (E-geometry) |
Thermal Stability
Differential Scanning Calorimetry (DSC) studies indicate that the compound’s thermal stability is influenced by its sulfonamide and carboxylic acid groups. While specific melting points are not provided in the literature, comparable sulfonamide derivatives typically exhibit moderate thermal stability, often requiring controlled reaction conditions to prevent decomposition.
Properties
Molecular Formula |
C24H40N2O7S |
---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H36N2O3S.C4H4O4/c1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25;5-3(6)1-2-4(7)8/h12-15,20-21,23H,4-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
PAXBPNBQGZYWHP-BTJKTKAUSA-N |
Isomeric SMILES |
CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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